molecular formula C21H29NO5 B6349518 8-tert-Butyl-4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-66-4

8-tert-Butyl-4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349518
CAS No.: 1326813-66-4
M. Wt: 375.5 g/mol
InChI Key: JQXIYJUEBYHTMT-UHFFFAOYSA-N
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Description

8-tert-Butyl-4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-Butyl-4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spirocyclic Core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or a ring-closing metathesis.

    Introduction of the tert-Butyl Group: This step usually involves alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Methoxybenzoyl Group: This is typically done through an acylation reaction using methoxybenzoyl chloride in the presence of a base like pyridine.

    Final Functionalization: The carboxylic acid group is introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-tert-Butyl-4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

8-tert-Butyl-4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spirocyclic structure could be useful in the development of new materials with unique mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 8-tert-Butyl-4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-tert-Butyl-4-(2-ethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • 8-tert-Butyl-4-(2-methoxyphenyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Uniqueness

8-tert-Butyl-4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to the presence of the methoxybenzoyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

8-tert-butyl-4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO5/c1-20(2,3)14-9-11-21(12-10-14)22(16(13-27-21)19(24)25)18(23)15-7-5-6-8-17(15)26-4/h5-8,14,16H,9-13H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXIYJUEBYHTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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